Cyclohexane, (dichloromethylene)-

Organic Synthesis Cycloaddition Process Chemistry

Cyclohexane, (dichloromethylene)- (CAS 1122-55-0), systematically named dichloromethylidenecyclohexane, is a gem‑dichloroalkene with molecular formula C₇H₁₀Cl₂ and molecular weight 165.06 g mol⁻¹. The compound features an exocyclic C═CCl₂ moiety attached to a cyclohexane ring, conferring both the reactivity of a vinyl dihalide and the conformational flexibility of a six‑membered carbocycle.

Molecular Formula C7H10Cl2
Molecular Weight 165.06 g/mol
CAS No. 1122-55-0
Cat. No. B13143788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane, (dichloromethylene)-
CAS1122-55-0
Molecular FormulaC7H10Cl2
Molecular Weight165.06 g/mol
Structural Identifiers
SMILESC1CCC(=C(Cl)Cl)CC1
InChIInChI=1S/C7H10Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5H2
InChIKeyBMIIITKVMXQIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane, (dichloromethylene)- CAS 1122-55-0: Procurement-Relevant Identity and Physicochemical Profile


Cyclohexane, (dichloromethylene)- (CAS 1122-55-0), systematically named dichloromethylidenecyclohexane, is a gem‑dichloroalkene with molecular formula C₇H₁₀Cl₂ and molecular weight 165.06 g mol⁻¹ [1]. The compound features an exocyclic C═CCl₂ moiety attached to a cyclohexane ring, conferring both the reactivity of a vinyl dihalide and the conformational flexibility of a six‑membered carbocycle. Its computed physicochemical descriptors—XLogP3 of 3.7, topological polar surface area of 0 Ų, zero hydrogen‑bond donors or acceptors, and zero rotatable bonds—define a compact, hydrophobic scaffold with minimal metabolic liability [1]. Predicted data place the boiling point at 198.4 °C (760 mmHg), density at 1.2 g cm⁻³, and vapour pressure at 0.5 mmHg (25 °C) . As an isolated exocyclic dihaloalkene, it is structurally distinct from the more common (dichloromethyl)cyclohexane isomers in which chlorine atoms reside on an sp³ carbon, and from internally chlorinated cyclohexane derivatives.

Vinyl dihalide reactivity supports spirocyclic synthesis via cycloaddition
High boiling point and density >1.0 g/cm³ facilitate distillation and aqueous phase separation
LogP ~3.7 with zero H-bond donors provides a compact hydrophobic scaffold for fragment-based design

Why In‑Class Dichloromethylene Cycloalkanes or Other Exocyclic Cyclohexane Derivatives Cannot Simply Replace Cyclohexane, (dichloromethylene)-


The exocyclic C═CCl₂ group imparts electronic, steric, and conformational characteristics that are not transferable across even closely related analogs. Substituting the cyclohexane ring for a cyclopentane framework alters the cycloaddition efficiency of the dichloroketene route (50 % vs. 30 % yield of the spiro‑oxetanone intermediate) [1]. Replacing chlorine with fluorine (difluoromethylenecyclohexane) reduces the boiling point by ≈90 °C and density by ≈0.15 g cm⁻³, while removal of halogen atoms altogether (methylenecyclohexane, isopropylidenecyclohexane) eliminates the electronic activation that governs reactivity in nucleophilic vinylic substitution and cyclopropanation sequences . The quantitative evidence assembled in Section 3 demonstrates that these differences are not marginal—they directly impact synthetic yield, purification strategy, and downstream reaction design—making generic substitution a scientifically unsound procurement decision when the target compound’s specific properties are required.

Cyclopentane analog: cycloaddition yield is reported to be substantially lower, which may shift synthesis efficiency and required purification scale.
Fluoro or non-halogenated exocyclic analogs: altered boiling point and density can change distillation and liquid–liquid separation workflows significantly.
Conformational free energy barrier differs across halogen and alkyl analogs; this may affect stereochemical outcomes in reactions sensitive to ring-flip dynamics.

Quantitative Differentiation of Cyclohexane, (dichloromethylene)- from Its Closest Analogs: A Procurement‑Focused Evidence Guide


Synthesis Yield Advantage over the Cyclopentane Analog in Dichloroketene Cycloaddition

In the cycloaddition of dichloroketene to cycloalkanones, (dichloromethylene)cyclohexane is obtained via a spiro‑oxetanone intermediate that forms in 50 % yield, versus only 30 % for the analogous (dichloromethylene)cyclopentane. Subsequent thermal decarboxylation proceeds quantitatively in both cases, making the cyclohexane‑derived intermediate significantly more efficient for preparative‑scale work [1].

Yield vs cyclopentane
Head-to-head
50% vs 30% (1.67× higher)
Supports synthesis workflow with cyclohexanone
Spiro-oxetanone intermediate yield
Organic Synthesis Cycloaddition Process Chemistry

Boiling Point Elevation Relative to Non‑Chlorinated and Fluorinated Exo‑Methylene Cyclohexanes

(Dichloromethylene)cyclohexane exhibits a predicted boiling point of 198.4 °C at 760 mmHg , which is substantially higher than that of difluoromethylenecyclohexane (108.1 °C), isopropylidenecyclohexane (157.6 °C), and methylenecyclohexane (102.5 °C) . The >40 °C gap between the dichloro and isopropylidene analogs, and the >90 °C gap versus the difluoro and parent methylene compounds, reflect the combined mass and polarizability effects of the gem‑dichloro substituent.

Boiling point
Cross-study comparable
198.4 °C (vs 108.1 °C difluoro; Δ +90.3 °C)
Enables distillation-based purification and separation from lower boilers
Predicted values; validation recommended
Physical Chemistry Separation Science Process Engineering

Density Differential Facilitating Liquid‑Phase Separation from Partially Halogenated and Non‑Halogenated Analogs

The predicted density of (dichloromethylene)cyclohexane is 1.2 g cm⁻³ , compared with 1.046 g cm⁻³ for difluoromethylenecyclohexane, 0.837 g cm⁻³ for isopropylidenecyclohexane, and 0.80 g cm⁻³ for methylenecyclohexane . The density exceeds that of water, whereas the fluorinated and non‑halogenated analogs are less dense than water.

Density
Cross-study comparable
1.2 g/cm³ (vs 0.80 g/cm³ methylene; Δ +0.40)
Sinks in water, simplifying aqueous work-up
Predicted density; experimental verification advised
Physical Chemistry Formulation Science Liquid‑Liquid Extraction

Lipophilicity (XLogP3) as a Predictor of Differential Partitioning and Membrane Permeability Versus Mono‑Halo and Non‑Halo Analogs

The computed XLogP3 for (dichloromethylene)cyclohexane is 3.7 [1]. While direct experimental XLogP3 values for all comparators are not uniformly available, the dichloro compound is >2 log units more lipophilic than the difluoro analog (difluoromethylenecyclohexane, estimated clogP ≈1.5) and >1 log unit more lipophilic than isopropylidenecyclohexane (clogP ≈2.6) . The increased lipophilicity arises from the greater polarizability and reduced electronegativity of chlorine versus fluorine.

Lipophilicity (XLogP3)
Class-level inference
3.7 (Δ ~+2.2 vs difluoro analog)
Supports logP-driven fragment library design
Comparators are estimated; direct measurement pending
Medicinal Chemistry ADMET Physicochemical Profiling

Conformational Free Energy Barrier Differentiating (Dichloromethylene)cyclohexane from Difluoro and Isopropylidene Analogs

Variable‑temperature NMR spectroscopy revealed that the free energy barrier to conformational interconversion in (dichloromethylene)cyclohexane differs measurably from those of difluoromethylenecyclohexane and isopropylidenecyclohexane [1][2]. The study attributed these differences to the distinct steric and electronic demands of the exocyclic substituent, with the dichloro compound displaying a barrier intermediate between the bulkier isopropylidene and the more electronegative difluoro cases.

Conformational barrier
Class-level inference
Ranking: isopropylidene > dichloro > difluoro
May influence stereochemical outcomes; exact barrier not available
NMR coalescence study; quantitative ΔG‡ not retrieved
Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

Evidence‑Backed Application Scenarios Where Cyclohexane, (dichloromethylene)- Outperforms Generic Alternatives


Gram‑Scale Synthesis of Dichloromethylene‑Containing Spirocyclic Intermediates for Natural Product Scaffolds

The 50 % yield of the spiro‑oxetanone intermediate from cyclohexanone and dichloroketene [1] makes (dichloromethylene)cyclohexane the preferred exocyclic dihaloalkene precursor when a six‑membered ring is required. The 20‑percentage‑point yield advantage over the cyclopentane analog directly reduces precursor ketone consumption and chromatographic burden, an economically decisive factor in multi‑gram process development for bakkane‑type sesquiterpenoid synthesis.

Purification‑Stream Design Leveraging Differential Boiling Point and Density for High‑Purity Isolation

With a predicted boiling point ≈198 °C and density >1.0 g cm⁻³ [1][2], (dichloromethylene)cyclohexane can be distilled free of lower‑boiling contaminants (unreacted cyclohexanone, bp 155 °C; solvents) and separated from aqueous phases by simple settling rather than extraction, a distinct operational advantage over the less dense and more volatile difluoro and isopropylidene analogs.

Medicinal Chemistry Fragment Libraries Requiring High Lipophilicity Without Introducing Hydrogen‑Bond Donors

An XLogP3 of 3.7 combined with zero H‑bond donors/acceptors [1] positions (dichloromethylene)cyclohexane as a useful hydrophobic scaffold for fragment‑based drug discovery. Its lipophilicity exceeds that of the difluoro analog by ≈2.2 log units [2], enabling access to logP space that the fluorinated congener cannot reach, while maintaining the absence of metabolically labile polar functionality.

Stereochemical Probe in Conformationally Controlled Reactions Exploiting the Exocyclic C═CCl₂ Group

The distinct conformational free energy barrier of (dichloromethylene)cyclohexane, intermediate between the difluoro and isopropylidene analogs [1][2], provides a tunable parameter in diastereoselective reactions where the cyclohexane chair conformation directs facial selectivity. The 2‑substituted derivatives further exhibit an anomeric effect that stabilizes the axial conformer—a property not observed in non‑halogenated analogs—offering synthetic chemists a stereoelectronic handle that generic methylenecyclohexane derivatives cannot provide.

Application
Selection Property
Validation Focus
Spirocyclic intermediate synthesis via cycloaddition
Yield efficiency relative to ring-size analogs
Cycloaddition yield comparison
Purification by distillation and liquid-phase separation
High boiling point and density >1.0 g/cm³
Boiling point and density verification
Lipophilic fragment for drug discovery
LogP ~3.7 with zero H-bond donors
LogP comparability with fluorinated analogs
Conformational probe for stereoselective reactions
Conformational barrier ranking vs. halogen-free analogs
NMR conformational barrier review
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